Propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
PROPAN-2-YL 2-(BUTYLSULFANYL)-7-METHYL-4-OXO-5-PHENYL-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-(BUTYLSULFANYL)-7-METHYL-4-OXO-5-PHENYL-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The key steps include the formation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the butylsulfanyl, methyl, oxo, and phenyl groups. Common reagents used in these reactions include various alkyl halides, thiols, and organometallic reagents under controlled conditions such as reflux or inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 2-(BUTYLSULFANYL)-7-METHYL-4-OXO-5-PHENYL-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the oxo group would yield alcohols.
Scientific Research Applications
PROPAN-2-YL 2-(BUTYLSULFANYL)-7-METHYL-4-OXO-5-PHENYL-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-(BUTYLSULFANYL)-7-METHYL-4-OXO-5-PHENYL-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- PROPAN-2-YL 2-(BUTYLSULFANYL)-7-METHYL-4-OXO-5-(THIOPHEN-2-YL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE
- PROPAN-2-YL 2-(BUTYLSULFANYL)-5-(4-METHOXYPHENYL)-7-METHYL-4-OXO-3,4,5,8-TETRAHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE
Uniqueness
The uniqueness of PROPAN-2-YL 2-(BUTYLSULFANYL)-7-METHYL-4-OXO-5-PHENYL-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H27N3O3S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
propan-2-yl 2-butylsulfanyl-7-methyl-4-oxo-5-phenyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H27N3O3S/c1-5-6-12-29-22-24-19-18(20(26)25-22)17(15-10-8-7-9-11-15)16(14(4)23-19)21(27)28-13(2)3/h7-11,13,17H,5-6,12H2,1-4H3,(H2,23,24,25,26) |
InChI Key |
IQJASNHNTOVGPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC(C)C)C3=CC=CC=C3)C(=O)N1 |
Origin of Product |
United States |
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